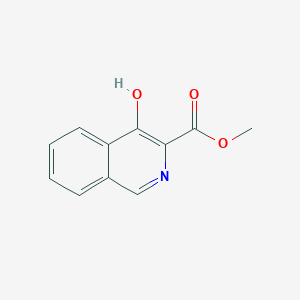

Methyl 4-hydroxyisoquinoline-3-carboxylate

説明

BenchChem offers high-quality Methyl 4-hydroxyisoquinoline-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-hydroxyisoquinoline-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

methyl 4-hydroxyisoquinoline-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-11(14)9-10(13)8-5-3-2-4-7(8)6-12-9/h2-6,13H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIIGXUWKEAXZBR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2C=N1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis Mechanism of Methyl 4-hydroxyisoquinoline-3-carboxylate: A Technical Whitepaper

Executive Summary

Methyl 4-hydroxyisoquinoline-3-carboxylate (CAS: 1108146-90-2) is a highly privileged heterocyclic scaffold, serving as a critical intermediate in the synthesis of Hypoxia-Inducible Factor (HIF) prolyl hydroxylase inhibitors, most notably Roxadustat (FG-4592)[1]. The strategic functionalization of the isoquinoline core—specifically the C4-hydroxyl and C3-carboxylate groups—enables precise binding to the active site of HIF-PHD enzymes.

As a Senior Application Scientist, I have structured this whitepaper to dissect the mechanistic pathways, thermodynamic drivers, and validated experimental protocols required to synthesize this core. We will explore the classic Gabriel-Colman Rearrangement [2] alongside the modern Oxazole-Ring Opening methodology[3], providing a comprehensive guide for drug development professionals optimizing scale-up manufacturing.

Retrosynthetic Analysis & Pathway Selection

The synthesis of the 4-hydroxyisoquinoline-3-carboxylate core fundamentally relies on the construction of the nitrogen-containing heterocycle from readily available benzene derivatives. Two primary pathways dominate the industrial and academic landscape:

-

Route A: The Gabriel-Colman Rearrangement (Classic) This route utilizes a base-promoted ring expansion of phthalimidoacetates. It is highly reliable but requires a three-step sequence (rearrangement, chlorination, and reduction) to remove the residual C1-oxygenation.

-

Route B: The Oxazole/Isocyanoacetate Condensation (Modern) A more direct, convergent approach utilizing methyl isocyanoacetate. This route bypasses the C1-deoxygenation steps, making it highly attractive for the synthesis of Roxadustat analogs[3].

Figure 1: Divergent synthetic pathways to Methyl 4-hydroxyisoquinoline-3-carboxylate.

Mechanistic Deep-Dive: The Gabriel-Colman Sequence

The Gabriel-Colman rearrangement is the cornerstone of 4-hydroxyisoquinoline synthesis[2]. The process transforms a saccharin or phthalimido ester into a substituted isoquinoline via a strong base.

Step 1: Base-Catalyzed Ring Expansion

The starting material, methyl phthalimidoacetate , possesses highly acidic alpha-protons adjacent to the ester carbonyl.

-

Causality: Treatment with sodium methoxide (NaOMe) generates a stabilized carbanion. This nucleophile undergoes an intramolecular attack on one of the imide carbonyls of the phthalimide ring.

-

Thermodynamic Driver: The resulting bicyclic intermediate undergoes C-N bond cleavage (ring opening of the 5-membered imide), followed by proton transfer and enolization. The immense thermodynamic stability gained by forming the fully aromatic isoquinoline ring drives the reaction forward, yielding methyl 1,4-dihydroxyisoquinoline-3-carboxylate (which exists predominantly as its 1-oxo lactam tautomer).

Figure 2: Stepwise electron-flow mechanism of the Gabriel-Colman rearrangement.

Step 2: C1-Chlorination

Because the Gabriel-Colman product contains an unwanted C1-hydroxyl/oxo group, it must be removed.

-

Causality: The lactam is treated with Phosphorus oxychloride ( POCl3 ). The oxygen atom attacks the electrophilic phosphorus, creating a good leaving group (dichlorophosphate). Subsequent nucleophilic attack by chloride ion yields methyl 1-chloro-4-hydroxyisoquinoline-3-carboxylate (CAS: 223388-20-3)[4].

Step 3: Chemoselective Reduction

The final step requires the removal of the C1-chloride without reducing the aromatic ring, the C4-hydroxyl, or the C3-ester[5].

-

Causality: Catalytic hydrogenation using Palladium on Carbon (Pd/C) under a hydrogen atmosphere selectively performs hydrogenolysis of the C-Cl bond. The addition of a mild base (like sodium acetate) is critical to neutralize the generated HCl, preventing catalyst poisoning and unwanted ester hydrolysis.

Quantitative Data & Pathway Comparison

To aid in process chemistry decision-making, the following table summarizes the operational metrics of the two primary synthetic routes.

| Metric | Route A (Gabriel-Colman) | Route B (Oxazole/Isocyanoacetate) |

| Overall Steps | 4 (from Phthalic Anhydride) | 2 (from Phthalic Anhydride) |

| Key Reagents | NaOMe, POCl3 , Pd/C, H2 | Methyl isocyanoacetate, DBU, HCl/MeOH |

| Intermediate Toxicity | High ( POCl3 handling required) | Moderate |

| C1-Functionalization | Requires dehalogenation | Direct formation of C1-H |

| Average Overall Yield | 45 - 55% | 60 - 70% |

| Scalability | Excellent (Historically proven) | High (Preferred for modern APIs)[3] |

Experimental Protocols (Self-Validating Systems)

The following protocols outline the Gabriel-Colman sequence. Each step is designed as a self-validating system, incorporating in-process controls (IPCs) to ensure chemical integrity.

Protocol 1: Synthesis of Methyl 1,4-dihydroxyisoquinoline-3-carboxylate

-

Preparation: In a rigorously dried, argon-purged 1L round-bottom flask, dissolve sodium methoxide (12.7 g, 235 mmol) in anhydrous methanol (40 mL) under an ice bath.

-

Addition: Slowly add a solution of methyl phthalimidoacetate (39.1 mmol) in anhydrous dimethyl sulfoxide (DMSO, 80 mL) dropwise over 30 minutes. Rationale: Slow addition controls the exothermic deprotonation and prevents dimerization.

-

Reaction: Remove the ice bath and stir at room temperature for 2 hours. Monitor via TLC (DCM:MeOH 9:1). The disappearance of the starting material validates the ring expansion.

-

Workup: Distill off the methanol under reduced pressure. Dilute the residue with 50 mL of deionized water. Carefully adjust the pH to 2-3 using 1N HCl. Rationale: Acidification forces the precipitation of the dihydroxy product from the aqueous DMSO layer.

-

Isolation: Filter the resulting white/pale-yellow precipitate, wash with cold water, and dry under vacuum to yield the intermediate.

Protocol 2: Chlorination to Methyl 1-chloro-4-hydroxyisoquinoline-3-carboxylate

-

Preparation: Suspend the intermediate from Protocol 1 (20 mmol) in neat POCl3 (15 mL).

-

Reaction: Heat the mixture to reflux (approx. 105°C) for 3 hours. The suspension will gradually become a homogeneous dark solution, indicating the conversion of the insoluble lactam to the soluble chloro-imine.

-

Quenching: Cool the mixture to room temperature and carefully pour it over crushed ice (200 g) with vigorous stirring. Critical Safety Step: The hydrolysis of excess POCl3 is highly exothermic.

-

Isolation: Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4 , and concentrate in vacuo[5].

Protocol 3: Chemoselective Reduction

-

Preparation: Dissolve the chlorinated intermediate (10 mmol) in methanol (50 mL). Add sodium acetate (15 mmol) and 10% Pd/C (100 mg).

-

Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (balloon pressure, 1 atm). Stir vigorously at room temperature for 4-6 hours.

-

Validation: Monitor by LC-MS. The mass shift from [M+H]+ 238 (chloro) to [M+H]+ 204 (des-chloro) validates successful hydrogenolysis.

-

Workup: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate and purify via silica gel column chromatography (Hexanes:Ethyl Acetate) to afford pure Methyl 4-hydroxyisoquinoline-3-carboxylate .

References

- ChemicalBook.

- Wikipedia Contributors. "Gabriel–Colman rearrangement". Wikipedia, The Free Encyclopedia.

- Google Patents. "EP3305769A1 - Method for preparation of (7-phenoxy-4-hydroxy-1-methyl-isoquinoline-3-carbonyl)-glycine (roxadustat)

- AWS Supplementary Information. "Synthesis of functionalized chloroisoquinolinols".

- Chemdict.

Sources

- 1. Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate | 1455091-10-7 [chemicalbook.com]

- 2. Gabriel–Colman rearrangement - Wikipedia [en.wikipedia.org]

- 3. EP3305769A1 - Method for preparation of (7-phenoxy-4-hydroxy-1-methyl-isoquinoline-3-carbonyl)-glycine (roxedustat) and its intermediates based on simultaneous opening of oxazolic ring, fission of ether and creation of imine - Google Patents [patents.google.com]

- 4. Methyl 1-chloro-4-hydroxyisoquinoline-3-carboxylate [chemdict.com]

- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

An In-depth Technical Guide to the Structure Elucidation of Methyl 4-hydroxyisoquinoline-3-carboxylate

This guide provides a comprehensive framework for the structural elucidation of Methyl 4-hydroxyisoquinoline-3-carboxylate, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. Drawing from established analytical principles and spectral data from analogous structures, we present a predictive but robust methodology for its synthesis and characterization. This document is intended for professionals who require a deep understanding of the causality behind experimental choices in structural analysis.

Introduction and Strategic Overview

The isoquinoline scaffold is a privileged structure in pharmacology, forming the core of numerous alkaloids and synthetic drugs.[1] Methyl 4-hydroxyisoquinoline-3-carboxylate combines this key heterocycle with a β-keto ester-like functionality, suggesting potential for diverse chemical modifications and biological activities. Its structural confirmation is paramount for any further investigation.

A critical feature of this molecule is the potential for keto-enol tautomerism, a common characteristic of 4-hydroxyquinoline and isoquinoline systems.[2][3] The equilibrium between the 4-hydroxy (enol) form and the 4-oxo (keto) form dictates the molecule's electronic, steric, and hydrogen-bonding properties. Our elucidation strategy is therefore designed not only to confirm the core structure but also to identify the predominant tautomeric form under typical analytical conditions.

The overall workflow for this elucidation is a multi-technique approach, ensuring each piece of structural evidence is cross-validated.

Caption: Overall workflow for structure elucidation.

Plausible Synthesis Route: Intramolecular Dieckmann Condensation

To analyze a molecule, one must first obtain it. A highly plausible route to the isoquinoline-3-carboxylate core is through an intramolecular Dieckmann condensation.[4][5] This reaction involves the base-catalyzed cyclization of a diester to form a β-keto ester, which is structurally analogous to the target molecule's likely tautomer.

Experimental Protocol: Dieckmann Condensation

-

Substrate Preparation: Synthesize the starting diester, methyl 2-((2-methoxy-2-oxoethyl)amino)benzoate, from methyl anthranilate and methyl chloroacetate.

-

Base-Catalyzed Cyclization:

-

To a solution of sodium methoxide (1.2 equivalents) in anhydrous toluene, add the starting diester (1.0 equivalent) dropwise under an inert atmosphere (N₂ or Ar).

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring by Thin Layer Chromatography (TLC). The driving force for this reaction is the formation of a stable enolate of the product.[6]

-

-

Acidic Workup:

-

Cool the reaction mixture to room temperature and quench by pouring it over a mixture of crushed ice and concentrated hydrochloric acid, adjusting the pH to ~5-6.

-

This protonation step yields the neutral β-keto ester product.

-

-

Extraction & Purification:

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the resulting crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Comprehensive Spectroscopic & Spectrometric Analysis (Predictive)

The following sections detail the expected analytical data for Methyl 4-hydroxyisoquinoline-3-carboxylate. These predictions are based on the fundamental principles of each technique and data from closely related quinoline and isoquinoline analogs.[1]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental formula, which is the foundational piece of data in any structure elucidation.

Expected Data:

-

Technique: High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI).

-

Molecular Formula: C₁₁H₉NO₃

-

Calculated Monoisotopic Mass: 203.05824 Da.[7]

-

Expected [M+H]⁺ Ion: 204.06552 m/z.

-

Expected Fragmentation: The isoquinoline ring is relatively stable.[8] Key expected fragments would arise from the loss of the methoxy group (-•OCH₃) or the entire carbomethoxy group (-•COOCH₃) from the molecular ion.

Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying the functional groups present and providing critical evidence for the predominant tautomeric form.

Expected Data: The spectrum will likely be dominated by features of the keto-enol tautomerism.

-

O-H Stretch: A very broad band from 3300-2500 cm⁻¹ , indicative of a strongly hydrogen-bonded hydroxyl group (either the enol or an N-H in the keto form).

-

C=O Stretch (Ester): A sharp, strong absorption around 1730-1715 cm⁻¹ .

-

C=O Stretch (Keto tautomer): If the 4-oxo tautomer is present, a carbonyl stretch is expected around 1680-1660 cm⁻¹ . The presence of two distinct C=O bands would be strong evidence for the keto form.

-

C=C and C=N Aromatic Stretches: Multiple sharp bands in the 1620-1450 cm⁻¹ region, characteristic of the isoquinoline ring system.

-

C-O Stretch: Absorptions in the 1300-1200 cm⁻¹ range corresponding to the ester C-O bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise carbon-hydrogen framework. All predicted shifts are referenced to Tetramethylsilane (TMS) at 0 ppm.

The use of DMSO-d₆ is intentional; it is a common solvent for these types of heterocyclic compounds and helps in observing exchangeable protons like -OH and -NH.[1]

-

δ ~11-12 ppm (1H, broad singlet): This downfield signal is characteristic of the acidic proton, likely the 4-OH group, which is expected to be strongly hydrogen-bonded to the adjacent ester carbonyl. Its broadness indicates chemical exchange.

-

δ ~8.2-8.4 ppm (1H, singlet): This signal corresponds to the H1 proton, which is unique in the pyridine ring and lacks adjacent proton coupling partners.

-

δ ~7.5-8.0 ppm (4H, multiplet): These signals represent the four protons on the benzene portion of the isoquinoline ring (H5, H6, H7, H8). Their specific shifts and coupling patterns will depend on standard aromatic substituent effects. A detailed analysis using 2D NMR would be required for unambiguous assignment.

-

δ ~3.8-3.9 ppm (3H, singlet): This sharp singlet is characteristic of the methyl ester (-OCH₃) protons.

The ¹³C spectrum will reveal the total number of unique carbons and their chemical environment. DEPT (Distortionless Enhancement by Polarization Transfer) experiments would be used to differentiate between CH₃, CH₂, CH, and quaternary carbons.

-

δ ~165-170 ppm: Quaternary carbon of the ester carbonyl (C=O).

-

δ ~155-165 ppm: Quaternary carbon C4, bonded to the hydroxyl group. Its exact shift is highly dependent on the tautomeric form.

-

δ ~140-145 ppm: Quaternary carbon C1.

-

δ ~120-135 ppm: Aromatic CH carbons (C5, C6, C7, C8) and quaternary carbons of the ring junction (C4a, C8a). Typical aromatic carbons appear in this range.

-

δ ~100-110 ppm: Quaternary carbon C3, attached to the ester group.

-

δ ~52-55 ppm: Methyl carbon of the ester (-OCH₃).

| Predicted ¹H NMR Data | Predicted ¹³C NMR Data |

| Chemical Shift (ppm) | Multiplicity |

| ~11.5 | br s |

| ~8.3 | s |

| ~7.9 | m |

| ~7.8 | m |

| ~7.6 | m |

| ~3.85 | s |

2D NMR Spectroscopy for Final Confirmation

Two-dimensional NMR experiments are crucial for assembling the final structure from the ¹H and ¹³C data. They provide unambiguous proof of connectivity.

-

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, primarily confirming the connectivity within the benzenoid ring (H5-H6-H7-H8).

-

HSQC (Heteronuclear Single Quantum Coherence): This correlates directly bonded protons and carbons. It would definitively link each aromatic proton signal to its corresponding carbon signal.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this molecule. It shows correlations between protons and carbons over two to three bonds, allowing for the connection of all molecular fragments.

Caption: Key predicted 2- and 3-bond HMBC correlations.

Causality of HMBC Correlations:

-

The correlation from the methyl protons (-OCH₃) to the ester carbonyl carbon is definitive proof of the methyl ester group.

-

The correlation from the H1 proton to the C3 and C8a carbons firmly places the H1 proton on the pyridine ring adjacent to the ring fusion.

-

Crucially, correlations from the 4-OH proton to C3, C4, and the C4a bridgehead carbon would confirm the hydroxyl group's position and provide strong evidence for the enol tautomer as the major form observed in solution.

Conclusion

The structural elucidation of Methyl 4-hydroxyisoquinoline-3-carboxylate is a systematic process that relies on the synergistic interpretation of data from multiple analytical techniques. The foundational evidence from mass spectrometry confirming the molecular formula is complemented by IR spectroscopy, which identifies the key functional groups and provides initial insights into the dominant tautomeric form. The definitive proof of the atomic arrangement and connectivity is achieved through a comprehensive analysis of 1D and 2D NMR data. The predicted HMBC correlations, in particular, serve as a self-validating system to lock in the final structure. Based on data from analogous compounds, the 4-hydroxy (enol) tautomer is the expected predominant form, a hypothesis that would be confirmed by the observation of a strongly deshielded -OH proton and the specific long-range NMR correlations outlined in this guide.

References

- ResearchGate. (n.d.). Structural Elucidation of Isoquinoline, Isoquinolone, Benzylisoquinoline, Aporphine, and Phenanthrene Alkaloids Using API-ionspray Tandem Mass Spectrometry.

- The University of Bath. (n.d.). The Isoquinoline Alkaloids.

- MDPI. (2004). Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedias. MDPI.

- PMC. (n.d.). Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids). PMC.

- Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific.

- Oregon State University. (2022, March 9). 13C NMR Chemical Shift.

- SpectraBase. (n.d.). 4-Hydroxy-2-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid methyl ester - Optional[Vapor Phase IR] - Spectrum. SpectraBase.

- Royal Society of Chemistry. (n.d.).

- MDPI. (2020, September 16). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. MDPI.

- ResearchGate. (n.d.). The tautomeric equilibriums of 4-hydroxy-2(1H)-quinolinone (1).

- NIST. (n.d.). Isoquinoline. NIST WebBook.

- ChemicalBook. (n.d.). 4-HYDROXY-8-METHYLQUINOLINE-3-CARBOXYLIC ACID synthesis. ChemicalBook.

- PubChem. (n.d.).

- BenchChem. (n.d.). Tautomerism of 2,4-Dihydroxyquinoline to 4-Hydroxy-2(1H)-quinolinone. BenchChem.

- ResearchGate. (n.d.). Tautomeric forms of 4-hydroxy quinoline.

- Organic Chemistry Portal. (n.d.).

- PubChem. (n.d.).

- MDPI. (2019, October 14). Novel One-Pot Synthesis of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic and Crystallographic Studies. MDPI.

- (n.d.). Isoquinoline.

- Fiveable. (2025, August 15). 23.

- NC State University Libraries. (n.d.). 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization – Organic Chemistry.

- Google Patents. (n.d.). EP0245690A1 - Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids.

- Master Organic Chemistry. (2020, September 14).

- Semantic Scholar. (n.d.). Synthetic approaches for novel 3-heteroaryl-4- hydroxy-1-methylquinoline-2(1H)

Sources

- 1. mdpi.com [mdpi.com]

- 2. 4-Hydroxy-2-methylquinoline(607-67-0) 1H NMR spectrum [chemicalbook.com]

- 3. methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate|1455091-10-7--Changzhou YongXu [czyxchem.com]

- 4. 3-Hydroxyquinoline-4-carboxylic acid | C10H7NO3 | CID 8352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. spectrabase.com [spectrabase.com]

- 7. Isoquinoline [webbook.nist.gov]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

"Methyl 4-hydroxyisoquinoline-3-carboxylate" spectroscopic data (NMR, IR, MS)

- 1. EP3305769A1 - Method for preparation of (7-phenoxy-4-hydroxy-1-methyl-isoquinoline-3-carbonyl)-glycine (roxedustat) and its intermediates based on simultaneous opening of oxazolic ring, fission of ether and creation of imine - Google Patents [patents.google.com]

- 2. Gabriel–Colman rearrangement - Wikipedia [en.wikipedia.org]

- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 4. benchchem.com [benchchem.com]

Pharmacological Profiling and Biological Activity of 4-Hydroxyisoquinoline-3-Carboxylate Derivatives: A Technical Guide

Executive Summary

The 4-hydroxyisoquinoline-3-carboxylate scaffold represents a privileged pharmacophore in modern medicinal chemistry, primarily recognized for its potent modulation of 2-oxoglutarate (2-OG)-dependent dioxygenases. By acting as competitive inhibitors for the endogenous 2-OG co-substrate, these derivatives exert profound control over cellular oxygen sensing, extracellular matrix remodeling, and epigenetic regulation. This guide provides an in-depth mechanistic analysis of their biological activity, supported by self-validating experimental workflows designed to ensure rigorous target validation and high-fidelity data generation.

Molecular Pharmacology & Mechanistic Causality

The biological activity of 4-hydroxyisoquinoline-3-carboxylates is fundamentally driven by their ability to hijack the active site of non-heme iron(II)-dependent enzymes. The structural logic of this scaffold is elegant: it mimics the spatial geometry of 2-oxoglutarate.

The critical mechanistic event is [1]. The hydroxyl group at the C4 position and the carbonyl oxygen of the C3-carboxylate (or carboxamide) coordinate directly with the Fe(II) ion. This interaction displaces 2-OG and water, effectively paralyzing the enzyme's catalytic cycle. Furthermore, the planar aromatic isoquinoline ring establishes stabilizing π-π stacking and hydrophobic interactions with surrounding residues (such as Tyr310 and Trp389 in HIF-PHD2), which dramatically increases binding affinity compared to aliphatic 2-OG analogs.

The Hypoxia-Inducible Factor (HIF) Axis

The most clinically validated targets for these derivatives are the Hypoxia-Inducible Factor Prolyl Hydroxylases (HIF-PHDs). Under normoxic conditions, PHDs hydroxylate specific proline residues on the HIF-1α subunit, flagging it for ubiquitination and rapid proteasomal degradation[2]. By inhibiting PHD2, 4-hydroxyisoquinoline derivatives artificially simulate hypoxia, leading to the stabilization and nuclear translocation of HIF-1α, which subsequently drives the transcription of genes responsible for erythropoiesis and angiogenesis[3].

Fig 1. Mechanism of HIF-1α stabilization via HIF-PHD inhibition by isoquinoline derivatives.

Target Specificity & Quantitative Profiling

Because the 2-OG-dependent dioxygenase family contains over 60 members in humans, achieving target selectivity is a primary challenge in drug development. While optimized derivatives like Roxadustat (FG-4592) are highly selective for HIF-PHDs, variations of the 4-hydroxyisoquinoline-3-carboxylate core exhibit cross-reactivity with other enzymes:

-

Collagen Prolyl 4-Hydroxylase (CP4H): Essential for collagen triple-helix stability.[4], offering a therapeutic avenue for severe fibrotic diseases and cancer metastasis.

-

Fat Mass and Obesity-Associated Protein (FTO): An RNA demethylase. Halogenated derivatives, such as[5], highlighting the scaffold's utility in epigenetic modulation.

Quantitative Activity Summary

| Compound / Derivative Class | Primary Target | Representative IC50 / Binding | Physiological Effect |

| N-[(4-hydroxy-8-iodoisoquinolin-3-yl)carbonyl]glycine (4HG) | HIF-PHD2 | Docking: -6.87 kcal/mol | HIF-1α Stabilization / Angiogenesis |

| 4-Hydroxyisoquinoline-3-carboxylic acid amides | CP4H | 0.19 μM | Inhibition of Collagen Maturation |

| 1-Chloro-4-hydroxyisoquinoline-3-carboxylic acid | FTO | ~200 μM | RNA Demethylation Modulation |

| Roxadustat (FG-4592) & close analogs | HIF-PHD2 | 20 - 50 nM | Erythropoiesis Induction |

Self-Validating Experimental Workflows

To accurately quantify the biological activity of these derivatives, standard biochemical assays often fail due to the intrinsic properties of the compounds. As an application scientist, I strongly advocate for the following optimized, self-validating protocols to eliminate false positives.

Protocol 1: TR-FRET Assay for in vitro PHD2 Inhibition

Causality & Design: Planar aromatic compounds like isoquinolines frequently exhibit intrinsic fluorescence[6], which severely confounds standard fluorometric assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) solves this by introducing a microsecond measurement delay, allowing short-lived compound auto-fluorescence to decay before capturing the long-lived emission of a lanthanide chelate. Furthermore, Ascorbate must be strictly maintained in the buffer to prevent the non-productive oxidation of Fe(II) to Fe(III), ensuring the measured IC50 reflects true competitive inhibition rather than enzyme degradation.

Self-Validating System: This protocol mandates an "EDTA-Quenched" control to prove that the compound's mechanism of action is specifically dependent on active-site metal coordination.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 50 mM KCl, 1 mM DTT, 10 μM FeSO4, and 1 mM Ascorbate.

-

Compound Titration: Serially dilute the 4-hydroxyisoquinoline-3-carboxylate derivative in DMSO (10-point curve, 3-fold dilutions). Transfer 100 nL to a 384-well pro-plate.

-

Enzyme Addition: Add 5 μL of recombinant human PHD2 (final concentration 10 nM). Incubate for 15 minutes at room temperature to allow pre-equilibration of the inhibitor with the Fe(II) center.

-

Reaction Initiation: Add 5 μL of substrate mix containing 100 nM biotinylated HIF-1α ODD peptide and 2 μM 2-OG.

-

Incubation & Quenching: Incubate for 60 minutes at room temperature. Validation Step: In control wells, add 5 μL of 50 mM EDTA prior to the substrate to strip Fe(II) and establish the absolute baseline of inactive enzyme.

-

Detection: Add 5 μL of TR-FRET detection mix (Europium-labeled anti-hydroxy-HIF antibody and Streptavidin-APC). Read on a multi-mode microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

Fig 2. High-throughput TR-FRET assay workflow for evaluating HIF-PHD2 inhibitory activity.

Protocol 2: In-Cell Western for HIF-1α Stabilization

Causality & Design: While a compound may show potent in vitro chelation, cellular efficacy requires traversing the lipid bilayer and competing with high intracellular 2-OG levels. We utilize an In-Cell Western to directly quantify nuclear HIF-1α in situ, preventing the rapid degradation artifacts commonly introduced during cell lysis and protein extraction.

Self-Validating System: A parallel treatment arm using 10 μM MG132 (a proteasome inhibitor) is mandatory. If the isoquinoline derivative truly acts via PHD inhibition (preventing degradation), it should not increase HIF-1α levels beyond the maximum threshold established by the MG132 control. Exceeding this threshold indicates an off-target effect driving artificial HIF-1α transcription.

Step-by-Step Methodology:

-

Cell Seeding: Seed HeLa cells at 15,000 cells/well in a 96-well black, clear-bottom plate. Incubate overnight at 37°C.

-

Compound Treatment: Treat cells with varying concentrations of the derivative (0.1 μM to 100 μM) for 4 hours. Include a vehicle control (0.1% DMSO) and a positive control (10 μM MG132).

-

Fixation & Permeabilization: Fix cells with 4% paraformaldehyde for 20 minutes. Permeabilize with 0.1% Triton X-100 in PBS for 15 minutes.

-

Blocking & Primary Antibody: Block with 5% BSA for 1 hour. Incubate with rabbit anti-HIF-1α primary antibody (1:500) overnight at 4°C.

-

Secondary Detection: Wash and incubate with an IRDye 800CW-conjugated anti-rabbit secondary antibody and a DNA stain (CellTag 700) for cellular normalization.

-

Imaging: Scan the plate using a near-infrared imaging system to quantify stabilized HIF-1α relative to total cell number.

Translational Implications

The 4-hydroxyisoquinoline-3-carboxylate core has successfully transitioned from a biochemical tool to a cornerstone of modern therapeutics. By mastering the structure-activity relationships (SAR) that dictate selectivity between PHD2, CP4H, and FTO, drug development professionals can leverage this scaffold to design next-generation therapies for anemia of chronic kidney disease, fibrotic disorders, and metabolic syndromes.

References

-

Exploring the natural products chemical space through a molecular search to discover potential inhibitors that target the hypoxia-inducible factor (HIF) prolyl hydroxylase domain (PHD) . National Center for Biotechnology Information (PMC). URL:[Link]

-

Collagen Prolyl 4-Hydroxylase as a Therapeutic Target . National Center for Biotechnology Information (PMC). URL:[Link]

-

Structural Basis for Inhibition of the Fat Mass and Obesity Associated Protein (FTO) . Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

-

A Fluorescent Benzo[g]isoquinoline‐Based HIF Prolyl Hydroxylase Inhibitor for Cellular Imaging . ChemBioChem. URL:[Link]

-

4bqw - HIF prolyl hydroxylase 2 (PHD2/ EGLN1) in complex with Mn(II) and 2-(4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamido)acetic acid . Protein Data Bank. URL:[Link]

-

Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications . National Center for Biotechnology Information (PMC). URL:[Link]

Sources

- 1. Exploring the natural products chemical space through a molecular search to discover potential inhibitors that target the hypoxia-inducible factor (HIF) prolyl hydroxylase domain (PHD) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4bqw - HIF prolyl hydroxylase 2 (PHD2/ EGLN1) in complex with Mn(II) and 2-(4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamido)acetic acid - Summary - Protein Data Bank Japan [pdbj.org]

- 4. Collagen Prolyl 4-Hydroxylase as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to Methyl 4-hydroxyisoquinoline-3-carboxylate: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic compounds with significant pharmacological activities.[1][2][3] Within this important class of heterocycles, Methyl 4-hydroxyisoquinoline-3-carboxylate represents a fundamental building block. This guide provides a comprehensive overview of its discovery, historical context, and key synthetic methodologies. We will delve into the chemical logic underpinning its synthesis, provide detailed experimental protocols, and explore its significance as a precursor in the development of advanced therapeutic agents. This document serves as a technical resource for researchers engaged in the synthesis and application of isoquinoline derivatives in drug discovery.

Introduction: The Significance of the Isoquinoline Core

Isoquinoline, a structural isomer of quinoline composed of a fused benzene and pyridine ring, was first isolated from coal tar in 1885.[1][4] This discovery opened the door to a rich field of chemistry, as scientists began to uncover a multitude of natural products, such as papaverine and morphine, that shared this heterocyclic core.[5] The isoquinoline framework has since been identified as a "privileged structure" in medicinal chemistry, meaning it is capable of binding to a variety of biological targets. This versatility has led to the development of numerous drugs with a wide range of applications, including anesthetics, antihypertensive agents, and anticancer therapies.[1][2]

The substitution pattern on the isoquinoline ring is critical to its biological function. Specifically, the 4-hydroxyisoquinoline-3-carboxylate moiety is a key pharmacophore that has been explored for various therapeutic purposes. The ester and hydroxyl groups at positions 3 and 4, respectively, offer multiple points for chemical modification, allowing for the fine-tuning of a compound's pharmacological profile.

Historical Context and Plausible Discovery

While a singular, seminal publication detailing the "discovery" of the parent compound, Methyl 4-hydroxyisoquinoline-3-carboxylate, is not prominent in the historical literature, its conceptualization and initial synthesis can be understood within the broader context of the development of heterocyclic chemistry in the early 20th century. The elucidation of classical isoquinoline syntheses, such as the Bischler-Napieralski (1893) and Pictet-Spengler (1911) reactions, provided the foundational knowledge for constructing the isoquinoline skeleton.[6]

The most probable intellectual genesis for the synthesis of Methyl 4-hydroxyisoquinoline-3-carboxylate stems from the application of well-established condensation reactions to create the pyridinone ring. The Dieckmann condensation, a base-catalyzed intramolecular cyclization of a diester to form a β-keto ester, stands out as a highly logical and efficient method for this purpose.[3][7] Early organic chemists, armed with an understanding of these fundamental reactions, would have logically targeted this molecule as a simple yet versatile representative of the 4-hydroxyisoquinoline-3-carboxylate class.

The primary motivation for its synthesis would have been twofold:

-

Fundamental Chemical Exploration: To understand the reactivity and properties of the 4-hydroxyisoquinoline-3-carboxylate system.

-

Scaffold for Derivatization: To create a foundational molecule that could be readily modified to explore structure-activity relationships (SAR) for potential therapeutic applications.

Synthetic Strategies and Methodologies

The synthesis of the Methyl 4-hydroxyisoquinoline-3-carboxylate core relies on the formation of the heterocyclic ring. The most chemically sound and widely applicable approach is a Dieckmann-type intramolecular condensation.

Retrosynthetic Analysis

A retrosynthetic analysis reveals a straightforward path to the target molecule. The key disconnection is the bond between the nitrogen and the carbonyl carbon of the pyridinone ring, which points to an intramolecular condensation of a diester intermediate. This intermediate, in turn, can be constructed from readily available starting materials.

Sources

- 1. Isoquinoline - Synthesis, Applications and Scope_Chemicalbook [chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Dieckmann Condensation [organic-chemistry.org]

- 4. Isoquinoline - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide on the Tautomerism and Stability of Methyl 4-hydroxyisoquinoline-3-carboxylate

Foreword: The Chameleon-like Nature of Bioactive Heterocycles

In the realm of medicinal chemistry and drug development, the static representation of a molecule on paper often belies its dynamic nature in solution and in biological systems. Tautomerism, the phenomenon of interconverting isomers, is a critical consideration that can profoundly influence a compound's physicochemical properties, and by extension, its pharmacokinetic and pharmacodynamic profile.[1] For researchers and scientists engaged in the design and development of novel therapeutics, a comprehensive understanding of a molecule's tautomeric preferences is not merely an academic exercise but a prerequisite for rational drug design.

This technical guide provides an in-depth exploration of the tautomeric landscape of methyl 4-hydroxyisoquinoline-3-carboxylate, a heterocyclic scaffold of significant interest. While direct, comprehensive studies on this specific molecule are nascent, this guide synthesizes foundational principles from the closely related and well-documented 4-hydroxyquinoline systems with specific insights into isoquinoline derivatives.[2][3][4] We will delve into the structural nuances of the potential tautomers, the equilibrium dynamics that govern their populations, and the critical factors that tip the balance. Furthermore, this guide outlines robust experimental and computational protocols for the unambiguous characterization of these tautomeric forms, providing a practical framework for researchers in the field.

The Tautomeric Equilibrium: A Tale of Two Forms

The core of our investigation lies in the prototropic tautomerism inherent to the 4-hydroxyisoquinoline scaffold. Methyl 4-hydroxyisoquinoline-3-carboxylate can exist in a dynamic equilibrium between two principal tautomeric forms: the enol form (4-hydroxyisoquinoline) and the keto form (4-oxo-1,4-dihydroisoquinoline or isoquinolone). A potential zwitterionic form can also be considered, particularly in polar protic solvents.

The position of this equilibrium is a delicate interplay of electronic and steric effects of substituents, solvent polarity, temperature, and pH.[3] For many related 4-hydroxyquinoline systems, the keto form is found to be the more stable and, therefore, the predominant tautomer in both the solid state and in solution.[2][5] This preference is often attributed to the greater thermodynamic stability of the amide-like functionality within the heterocyclic ring.

Caption: Tautomeric forms of methyl 4-hydroxyisoquinoline-3-carboxylate.

Deciphering Tautomeric Predominance: A Multi-faceted Approach

The definitive characterization of the tautomeric equilibrium of methyl 4-hydroxyisoquinoline-3-carboxylate necessitates a combination of advanced spectroscopic techniques and computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Solution-State Dynamics

NMR spectroscopy is arguably the most powerful tool for elucidating tautomeric structures in solution. Distinct chemical shifts for protons and carbons in the enol and keto forms provide a clear diagnostic fingerprint.

Key Diagnostic Signals:

-

¹H NMR: The presence of a broad singlet corresponding to an N-H proton (typically downfield, ~11-12 ppm in DMSO-d₆) is a strong indicator of the keto form. Conversely, a sharp O-H signal (often variable in position) would suggest the enol form. The chemical shift of the proton at the C5 position can also be informative.

-

¹³C NMR: The most telling signal is that of the C4 carbon. In the keto tautomer, this carbon is a carbonyl carbon and will resonate at a significantly downfield chemical shift (typically > 170 ppm). In the enol form, the C4 carbon is an aromatic carbon bearing a hydroxyl group, and its signal will appear at a more upfield position.

-

¹⁵N NMR: The nitrogen chemical shift provides a sensitive probe of the local electronic environment. A significant difference in the ¹⁵N chemical shift is expected between the enol (pyridinic nitrogen) and keto (amidic nitrogen) forms, aiding in the unambiguous assignment of the predominant tautomer.[4]

Experimental Protocol: ¹H and ¹³C NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of methyl 4-hydroxyisoquinoline-3-carboxylate in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or methanol-d₄) to a concentration of approximately 10-20 mM. The choice of solvent is critical, as it can influence the tautomeric equilibrium.

-

Instrument Setup: Utilize a high-resolution NMR spectrometer (400 MHz or higher) equipped with a variable temperature probe.

-

Data Acquisition:

-

Acquire standard ¹H and ¹³C{¹H} spectra at ambient temperature.

-

For quantitative analysis of tautomer ratios, ensure a sufficient relaxation delay (5x T₁) between scans.

-

Perform variable temperature (VT) NMR experiments (e.g., from 298 K to 353 K) to assess the thermodynamic parameters of the tautomeric equilibrium.

-

-

Data Analysis: Integrate the signals corresponding to the distinct tautomeric forms to determine their relative populations at different temperatures.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy offers valuable insights into the functional groups present in the molecule, providing a rapid assessment of the predominant tautomer, particularly in the solid state.

Characteristic Vibrational Modes:

-

Keto Form: A strong absorption band corresponding to the C=O stretching vibration, typically in the range of 1630-1680 cm⁻¹.

-

Enol Form: A broad O-H stretching band, usually in the region of 3200-3600 cm⁻¹, and the absence of a strong carbonyl stretch in the aforementioned region.

Experimental Protocol: Solid-State IR Analysis

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal.

-

Spectrum Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands for the C=O (keto) and O-H (enol) stretching vibrations to determine the predominant tautomeric form in the solid state.

X-ray Crystallography: The Definitive Solid-State Structure

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state, definitively identifying the predominant tautomer and providing precise bond lengths and angles.

Experimental Protocol: Single Crystal Growth and X-ray Diffraction

-

Crystal Growth: Grow single crystals of methyl 4-hydroxyisoquinoline-3-carboxylate suitable for X-ray diffraction. Common methods include:

-

Slow evaporation of a saturated solution in a suitable solvent or solvent mixture.

-

Vapor diffusion, where a precipitant is allowed to slowly diffuse into a solution of the compound.

-

Slow cooling of a saturated solution.

-

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Solve and refine the crystal structure to determine the atomic coordinates and molecular geometry. The location of the hydrogen atom on either the nitrogen (keto) or oxygen (enol) will definitively identify the tautomer.

Computational Chemistry: A Theoretical Framework for Stability

Density Functional Theory (DFT) calculations are a powerful tool for predicting the relative stabilities of tautomers in the gas phase and in various solvents. By calculating the Gibbs free energy of each tautomer, the equilibrium constant can be estimated, providing theoretical insights that complement experimental findings.[2][6]

Computational Protocol: DFT Calculations

-

Structure Building: Construct the 3D structures of the enol, keto, and zwitterionic tautomers of methyl 4-hydroxyisoquinoline-3-carboxylate using molecular modeling software.

-

Geometry Optimization and Energy Calculation:

-

Perform geometry optimization for each tautomer to find its lowest energy conformation. A commonly used level of theory is B3LYP with a 6-311++G(d,p) basis set.[2]

-

Incorporate solvent effects using a polarizable continuum model (PCM) to simulate solution-phase behavior.

-

-

Data Analysis: Compare the total electronic energies or Gibbs free energies of the optimized structures to determine their relative stabilities (ΔE or ΔG). The tautomer with the lower energy is predicted to be the more stable and predominant form.

Caption: Workflow for the investigation of tautomerism.

Expected Quantitative Data and Interpretation

Based on studies of analogous 4-hydroxyquinoline systems, we can anticipate the following trends for methyl 4-hydroxyisoquinoline-3-carboxylate.

Table 1: Predicted Spectroscopic Data for Tautomeric Forms

| Spectroscopic Probe | Keto Tautomer (4-oxo-1,4-dihydroisoquinoline) | Enol Tautomer (4-hydroxyisoquinoline) |

| ¹H NMR (δ, ppm in DMSO-d₆) | N-H: ~11.5 (broad s) | O-H: variable, broad |

| C5-H: ~8.2 | C5-H: ~8.0 | |

| ¹³C NMR (δ, ppm in DMSO-d₆) | C4: >170 | C4: ~150-160 |

| IR (cm⁻¹) | C=O stretch: ~1650 | O-H stretch: ~3400 (broad) |

Table 2: Predicted Relative Energies from DFT Calculations (B3LYP/6-311++G(d,p))

| Tautomer | Gas Phase (ΔE, kcal/mol) | In Water (PCM) (ΔG, kcal/mol) |

| Keto | 0 (Reference) | 0 (Reference) |

| Enol | +2 to +5 | +1 to +3 |

| Zwitterion | +10 to +15 | +5 to +8 |

Note: These values are hypothetical and based on trends observed in related compounds. Actual experimental and computational results may vary.

The data presented in these tables suggests that the keto tautomer is likely to be the thermodynamically more stable form, and therefore, the predominant species in both the gas phase and in polar solvents. The energy difference may be small, implying that a detectable population of the enol form could exist in equilibrium, particularly in non-polar solvents.

Implications for Drug Development

The tautomeric state of a molecule is not a mere structural curiosity; it has profound implications for its biological activity and developability.[1] The keto and enol forms of methyl 4-hydroxyisoquinoline-3-carboxylate present different three-dimensional shapes, hydrogen bonding patterns (donor/acceptor sites), and lipophilicity. These differences can lead to:

-

Altered Target Binding: The specific tautomer present may have a higher affinity for the target protein.

-

Modified ADME Properties: Tautomerism can influence solubility, membrane permeability, and metabolic stability.

-

Intellectual Property Considerations: Different tautomers can be considered distinct chemical entities, impacting patent claims.

A thorough understanding and characterization of the tautomeric behavior of methyl 4-hydroxyisoquinoline-3-carboxylate are therefore essential for any drug discovery and development program centered on this scaffold.

Conclusion

References

-

Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. MDPI. [Link]

-

A DFT Study on Tautomer Stability of 4-Hydroxyquinoline Considering Solvent Effect and NBO Analysis. ResearchGate. [Link]

-

4-Hydroxy-2-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid methyl ester - Optional[Vapor Phase IR] - Spectrum. SpectraBase. [Link]

-

Tautomeric forms of 4-hydroxy quinoline. | Download Scientific Diagram. ResearchGate. [Link]

-

A solid state and solution NMR study of the tautomerism in hydroxyquinoline carboxylic acids. PubMed. [Link]

-

Keto-Enol Tautomerism : Key Points. Master Organic Chemistry. [Link]

-

Methyl 1-chloro-4-hydroxyisoquinoline-3-carboxylate (C11H8ClNO3). PubChem. [Link]

-

Methyl 4-hydroxyquinoline-3-carboxylate (C11H9NO3). PubChem. [Link]

-

Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones. Organic Chemistry Frontiers (RSC Publishing). [Link]

-

Apparent Ionization Exponents of 4-Hydroxyquinoline, 4-Methoxyquinoline and N-Methyl-4-quinolone; Evaluation of Lactam—Lactim Tautomerism. ACS Publications. [Link]

-

Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. PMC. [Link]

-

one isolated in cryogenic argon and xenon matrices: Tautomers and photochemistry. Sapientia. [Link]

-

Keto Enol Tautomerization. Chemistry Steps. [Link]

-

A solid state and solution NMR study of the tautomerism in hydroxyquinoline carboxylic acids. ResearchGate. [Link]

-

methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate|1455091-10-7. Changzhou YongXu. [Link]

-

22.1: Keto-Enol Tautomerism. Chemistry LibreTexts. [Link]

-

Design, synthesis, and biological evaluation of novel 4-hydro-quinoline-3-carboxamide derivatives as an immunomodulator. PubMed. [Link]

-

The experimental and theoretical study of tautomerism of 3-substituted 2-methyl-quinoline-4 (1h)-ones. OPHCJ. [Link]

-

One, 6-Ethyl-4-Hydroxy-2 H-Pyrano[3,2-c]Quinoline-2,5(6H)-Dione, (E. Helda - Helsinki.fi. [Link]

-

Tautomeric Equilibrium in 1-Benzamidoisoquinoline Derivatives. Semantic Scholar. [Link]

-

Computational Organic Chemistry Through Data Driven and Quantum Chemical Methods. ProQuest. [Link]

-

What impact does tautomerism have on drug properties and development?. ChemRxiv. [Link]

-

Theoretical investigation of tautomerism in N-hydroxy amidines. PubMed. [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. A solid state and solution NMR study of the tautomerism in hydroxyquinoline carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The experimental and theoretical study of tautomerism of 3-substituted 2-methyl-quinoline-4 (1h)-ones | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 6. researchgate.net [researchgate.net]

Methyl 4-hydroxyisoquinoline-3-carboxylate: A Keystone Intermediate in the Synthesis of HIF Prolyl Hydroxylase Inhibitors

Executive Summary

In the landscape of modern medicinal chemistry, Methyl 4-hydroxyisoquinoline-3-carboxylate (CAS: 1108146-90-2)[1] serves as a critical synthetic building block. Rather than being an end-product, this compound and its closely related derivatives (such as the ethyl ester and 7-phenoxy analogs) form the core pharmacophore for a revolutionary class of therapeutics: Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) inhibitors [2].

By mimicking endogenous enzyme cofactors, drugs derived from this intermediate—most notably Roxadustat (FG-4592) —trick the body into mounting a coordinated survival response to hypoxia, stimulating erythropoiesis without the need for exogenous erythropoietin (EPO)[2]. This technical guide explores the structural rationale, mechanistic biology, and scalable synthetic protocols surrounding this keystone intermediate.

Physicochemical Profile

Before utilizing the intermediate in scalable active pharmaceutical ingredient (API) synthesis, it is crucial to establish its baseline physicochemical properties for quality control and reaction stoichiometric calculations.

| Property | Value / Description |

| Chemical Name | Methyl 4-hydroxyisoquinoline-3-carboxylate |

| CAS Registry Number | 1108146-90-2[1] |

| Molecular Formula | C₁₁H₉NO₃[3] |

| Molecular Weight | 203.19 g/mol [3] |

| Appearance | Pale yellow to white crystalline solid[4] |

| Melting Point | 135–136 °C[5] |

| Standard Purity (Commercial) | ≥ 95.0% (HPLC)[5] |

| Storage Conditions | Room temperature, inert atmosphere[5] |

Molecular Rationale: The HIF-PHD Active Site

To understand why the 4-hydroxyisoquinoline-3-carboxylate scaffold is so valuable, one must examine the active site of its biological target. HIF-PHD enzymes are non-heme, iron-containing dioxygenases that require molecular oxygen (O₂) and 2-oxoglutarate (2-OG) to function[6]. Under normoxic conditions, these enzymes hydroxylate proline residues (Pro402/Pro564) on the HIF-1α transcription factor, marking it for rapid ubiquitination and proteasomal degradation via the Von Hippel-Lindau (VHL) protein[7].

The isoquinoline core is a highly optimized 2-OG competitive bioisostere [8]. The structural causality is as follows:

-

Bidentate Iron Chelation: The hydroxyl group at the C4 position and the carbonyl oxygen of the C3 ester/amide act as a bidentate ligand, tightly chelating the Fe(II) ion in the PHD active site[9].

-

Salt Bridge Formation: When the methyl ester is converted into a glycine amide (as in Roxadustat), the terminal carboxylic acid forms a critical salt bridge with the Arg383 residue of the enzyme[9].

-

Hydrophobic Interactions: Substitutions on the core, such as a 7-phenoxy group, provide hydrogen bonding (e.g., to Tyr303) and π–π stacking (e.g., to Tyr310), drastically increasing target affinity[9].

Mechanistic pathway of HIF-1α regulation and targeted inhibition by isoquinoline derivatives.

Advanced Synthetic Methodologies

Historically, synthesizing the isoquinoline core relied on the Gabriel-Colman rearrangement of phthalimides, which required harsh basic conditions and often resulted in poor regioselectivity and low yields[10].

Modern, scalable API manufacturing has shifted toward a highly efficient palladium-catalyzed ring-expansion [4]. In this pathway, an oxazole-4-carboxylate derivative is reacted with a vinyl ether (e.g., butyl vinyl ether) in the presence of a palladium catalyst (like Pd(OAc)₂) and a phosphine ligand (like DPEPhos). The oxazole ring opens and expands, directly yielding the 4-hydroxyisoquinoline-3-carboxylate core in a single, high-yielding step[4].

Scalable synthetic workflow from oxazole precursor to Roxadustat via the isoquinoline core.

Self-Validating Experimental Protocol: Amidation of the Ester

The final, critical step in utilizing Methyl (or Ethyl) 4-hydroxyisoquinoline-3-carboxylate is its conversion into the active glycine amide. The following protocol details the amidation of the 1-methyl-7-phenoxy substituted derivative to yield Roxadustat, utilizing a highly optimized DBU-mediated aminolysis[4].

Causality of Reagent Selection

-

Why DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)? Traditional amidations of esters require high pressure, neat melts at >200 °C, or pre-hydrolysis to the carboxylic acid followed by peptide coupling reagents (e.g., HATU/EDC). DBU acts as a sterically hindered, non-nucleophilic strong base. It deprotonates the zwitterionic glycine, rendering the amino group highly nucleophilic, allowing direct nucleophilic acyl substitution at the ester carbonyl under mild conditions (62 °C)[2].

-

Why Acetonitrile (ACN)? ACN provides excellent solubility for the DBU-glycine complex while allowing the final product to be easily precipitated upon acidification.

Step-by-Step Methodology

-

Reagent Charging: Under a nitrogen atmosphere, suspend the substituted Methyl/Ethyl 4-hydroxyisoquinoline-3-carboxylate (1.0 equivalent, e.g., 200.0 g) and Glycine (1.2 equivalents, e.g., 55.7 g) in anhydrous Acetonitrile (10 volumes, 2000 mL) within a double-jacketed process reactor equipped with an overhead stirrer[4].

-

Base Addition: Slowly add DBU (2.1 equivalents, e.g., 198.7 mL) to the suspension. Observation: The mixture will transition into a homogenous solution as the DBU deprotonates the glycine and the isoquinoline phenolic hydroxyl.

-

Thermal Activation: Heat the reaction mixture to 62 °C and maintain stirring[4].

-

In-Process Control (Self-Validation): After 5 hours, sample the reaction mixture and analyze via HPLC (UV detection at 254 nm). The protocol is self-validating: do not proceed to workup until the peak corresponding to the starting ester is < 0.5% relative area. If incomplete, continue stirring in 1-hour increments.

-

Quenching & Precipitation: Once conversion is validated, cool the reactor to 20 °C. Slowly add 2M HCl (aq) to adjust the pH to 2.0–2.5. Causality: Acidification protonates the DBU, driving the newly formed Roxadustat free acid out of solution as a precipitate.

-

Isolation: Filter the resulting slurry, wash the filter cake with cold ACN and water, and dry under vacuum at 50 °C to yield the final API[4].

References

-

Píša, O., et al. (2021). "A Scalable Synthesis of Roxadustat (FG-4592)." Organic Process Research & Development, ACS Publications. Available at:[Link]

-

KolabShop / Enamine. "Methyl 4-hydroxyisoquinoline-3-carboxylate (CAS 1108146-90-2) Specifications." KolabShop. Available at:[Link]

-

Yu, Y., et al. (2017). "Discovery of JTZ-951: A HIF Prolyl Hydroxylase Inhibitor for the Treatment of Renal Anemia." ACS Medicinal Chemistry Letters. Available at:[Link]

- WIPO Patent (2019). "Process for the preparation of roxadustat and its intermediates." WO2019106621A1.

Sources

- 1. methyl 4-hydroxyisoquinoline-3-carboxylate | 1108146-90-2 [chemicalbook.com]

- 2. EP3305769A1 - Method for preparation of (7-phenoxy-4-hydroxy-1-methyl-isoquinoline-3-carbonyl)-glycine (roxedustat) and its intermediates based on simultaneous opening of oxazolic ring, fission of ether and creation of imine - Google Patents [patents.google.com]

- 3. methyl 4-hydroxyisoquinoline-3-carboxylate | 1108146-90-2 [m.chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 기타수입시약 > methyl 4-hydroxyisoquinoline-3-carboxylate | 코랩샵 KOLAB - 연구용 기자재, 실험용 기초 소모품 및 연구 장비 전문 쇼핑몰 [kolabshop.com]

- 6. Dual-Action Inhibitors of HIF Prolyl Hydroxylases That Induce Binding of a Second Iron Ion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Derivatives of the Clinically Used HIF Prolyl Hydroxylase Inhibitor Desidustat Are Efficient Inhibitors of Human γ-Butyrobetaine Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Roxadustat | 808118-40-3 [chemicalbook.com]

"Methyl 4-hydroxyisoquinoline-3-carboxylate" safety and handling precautions

An In-Depth Technical Guide to the Safe Handling of Methyl 4-hydroxyisoquinoline-3-carboxylate

Introduction: As novel heterocyclic compounds like Methyl 4-hydroxyisoquinoline-3-carboxylate become more prevalent in drug discovery and development, a thorough understanding of their safe handling is paramount. This guide provides a comprehensive overview of the safety protocols and handling precautions for this compound, synthesized from data on structurally similar molecules and established laboratory safety principles. This document is intended for researchers, scientists, and drug development professionals who may handle this or similar research chemicals. Given that this compound is an intermediate for biologically active molecules, such as hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitors, it should be treated with the caution afforded to all potentially bioactive substances.[1][]

Compound Identification and Hazard Assessment

1.1. Physical and Chemical Properties

| Property | Value / Description | Source |

| Physical Form | Likely a white to light-yellow powder or crystalline solid. | [3] |

| Molecular Formula | C₁₁H₉NO₃ | Inferred |

| Molecular Weight | 203.19 g/mol | Inferred |

| Storage Temperature | Recommended: 2-8°C, sealed in a dry, inert atmosphere. | [3] |

1.2. GHS Hazard Classification (Anticipated)

The following classification is extrapolated from close analogs and represents the most probable hazard profile. Users must perform their own risk assessment before handling.

| Hazard Class | Hazard Category | GHS Code | Hazard Statement | Pictogram |

| Acute Toxicity, Oral | Category 4 | H302 | Harmful if swallowed. | GHS07 |

| Skin Corrosion / Irritation | Category 2 | H315 | Causes skin irritation. | GHS07 |

| Serious Eye Damage / Eye Irritation | Category 2 / 1 | H319 / H318 | Causes serious eye irritation. / Causes serious eye damage. | GHS07 / GHS05 |

| Specific target organ toxicity — Single exposure | Category 3 | H335 | May cause respiratory irritation. | GHS07 |

The primary hazards are associated with direct contact and inhalation. The powdered nature of the compound increases the risk of aerosolization, making respiratory and eye protection critical. The GHS05 pictogram (Corrosion) is included as a possibility due to the "Causes serious eye damage" warning for the chloro-analog, warranting a higher level of caution.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is mandatory.[10]

2.1. Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to minimize exposure by containing the hazard at its source.

-

Ventilation: All handling of solid Methyl 4-hydroxyisoquinoline-3-carboxylate must be conducted in a certified chemical fume hood or a powder containment hood to prevent inhalation of dust particles.[11] Ensure the ventilation system is functioning correctly before commencing work.

-

Containment: For procedures with a high risk of aerosolization (e.g., weighing large quantities, sonicating), use of a glove box or other enclosed system is recommended.

-

Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.

2.2. Personal Protective Equipment (PPE): Essential for Operator Safety

PPE is not a substitute for robust engineering controls but is a critical final barrier to exposure.[12][13]

| PPE Category | Specification | Rationale and Best Practices |

| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended).[13] | Inspect gloves for any signs of damage before use. Use proper glove removal technique to avoid contaminating skin.[11] For extended work, consider double-gloving. |

| Eye & Face Protection | Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[11] | Goggles must be worn at all times. If there is a significant splash risk, a full-face shield should be worn over the safety goggles.[13] |

| Body Protection | A fully buttoned, long-sleeved laboratory coat. | This protects the skin from accidental spills. For handling larger quantities, a chemical-resistant apron or disposable coveralls should be considered.[10] |

| Respiratory Protection | NIOSH-approved N95 dust mask (or equivalent) at a minimum. | Required when handling the powder outside of a fume hood (not recommended) or during spill cleanup. For higher-risk activities, a respirator with a particulate filter may be necessary.[14] |

| Foot Protection | Closed-toe, chemical-resistant shoes. | Protects feet from spills and falling objects. Perforated shoes or sandals are strictly forbidden in the laboratory.[15] |

Standard Operating Procedures for Safe Handling

Adherence to a strict, step-by-step protocol is essential for minimizing risk. The causality behind these steps is to prevent the generation and dispersal of dust and to avoid direct contact.

3.1. Workflow for Weighing and Handling the Solid Compound

Caption: Workflow for Safe Handling of Powdered Chemicals.

Emergency Procedures and First Aid

Immediate and correct action following an exposure is critical.[16]

4.1. Emergency Response Decision Tree

Caption: Decision Tree for Emergency First Aid Response.

-

In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if skin irritation develops or persists.

-

In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if it is safe to do so. Seek immediate medical attention.

-

In Case of Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, administer oxygen.[7] Seek immediate medical attention.

-

In Case of Ingestion: Rinse mouth thoroughly with water. Do not induce vomiting. Call a poison center or doctor immediately for advice.[16]

4.2. Spill Response

-

Small Spills: Wearing appropriate PPE, carefully sweep or vacuum the solid material, avoiding dust generation. Place it into a sealed, labeled container for chemical waste disposal. Clean the spill area with a damp cloth.

-

Large Spills: Evacuate the area and prevent entry. Contact your institution's Environmental Health and Safety (EHS) department immediately.

Storage and Disposal

Proper storage and disposal are crucial for safety and environmental protection.

5.1. Storage Conditions

Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[11] A recommended storage temperature is between 2-8°C.[3] Keep it away from incompatible materials such as strong oxidizing agents and strong acids.[8][17]

5.2. Waste Disposal

Dispose of waste material and empty containers in accordance with all applicable local, state, and federal regulations.[18] Do not allow the product to enter drains or waterways.[11] Contaminated materials (e.g., weigh paper, gloves, absorbent liners) should be placed in a sealed container and disposed of as hazardous chemical waste.

References

-

The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5). Iturri. [Link]

-

PPE For Chemical Handling With Example. (2025, June 6). Industrial Safety Tips. [Link]

-

Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions. [Link]

-

Recommended PPE to handle chemicals. Bernardo Ecenarro - BESA. [Link]

-

PPE for Powder Handling: Support Operators Effectively. (2025, September 14). Dust Arrest. [Link]

-

SAFETY DATA SHEET - Revanol. (N.d.). Trade Corporation International. [Link]

-

Isoquinoline - Hazardous Agents. Haz-Map. [Link]

-

Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. (2020, September 16). MDPI. [Link]

-

Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines. (N.d.). PMC. [Link]

-

4-HYDROXY-QUINOLINE-3-CARBOXYLIC ACID METHYL ESTER CAS#: 52980-28-6. (N.d.). LookChem. [Link]

-

3-Hydroxyquinoline-4-carboxylic acid. (N.d.). PubChem. [Link]

Sources

- 1. Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate | 1455091-10-7 [chemicalbook.com]

- 3. Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate | 1455091-10-7 [sigmaaldrich.com]

- 4. Isoquinoline - Hazardous Agents | Haz-Map [haz-map.com]

- 5. echemi.com [echemi.com]

- 6. Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines: harnessing the research potential in cancer drug discovery with modern scientific trends and technology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. 3-Hydroxyquinoline-4-carboxylic acid | C10H7NO3 | CID 8352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. sams-solutions.com [sams-solutions.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. falseguridad.com [falseguridad.com]

- 13. PPE For Chemical Handling With Example [industrialsafetytips.in]

- 14. dustarrest.com [dustarrest.com]

- 15. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

- 17. fishersci.com [fishersci.com]

- 18. tradeportal.customs.gov.jo [tradeportal.customs.gov.jo]

A Robust, Validatable Reversed-Phase HPLC Method for the Analysis of Methyl 4-hydroxyisoquinoline-3-carboxylate

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a highly reliable and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Methyl 4-hydroxyisoquinoline-3-carboxylate. This compound is a critical intermediate in the synthesis of various pharmaceutical agents, including hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitors[1][]. The accurate determination of its purity and concentration is therefore essential for quality control in drug development and manufacturing. The method described herein utilizes a reversed-phase C18 stationary phase with a gradient elution of a phosphate-buffered mobile phase and acetonitrile, coupled with photodiode array (PDA) detection. This protocol is designed to be a self-validating system, incorporating system suitability checks and aligning with the principles of method validation as outlined by the International Council for Harmonisation (ICH)[3][4].

Scientific Rationale and Method Principle

The analytical challenge in quantifying Methyl 4-hydroxyisoquinoline-3-carboxylate lies in its molecular structure, which contains a hydrophobic isoquinoline core and polar functional groups (a hydroxyl group and a methyl ester). A reversed-phase HPLC (RP-HPLC) approach is ideally suited for this type of molecule[5].

Causality behind Experimental Choices:

-

Stationary Phase: A C18 (octadecylsilyl) column is selected as the stationary phase. The non-polar C18 chains interact with the hydrophobic aromatic isoquinoline ring system via van der Waals forces, providing the primary mechanism for retention[6][7]. This choice ensures strong retention and allows for effective separation from more polar impurities.

-

Mobile Phase: A binary mobile phase consisting of an aqueous buffer and an organic modifier (acetonitrile) is employed.

-

Organic Modifier (Acetonitrile): Acetonitrile is chosen for its low viscosity, which permits higher flow rates and efficiency, and its low UV cutoff, which prevents interference with detection. The concentration of acetonitrile is systematically increased during the gradient elution to decrease mobile phase polarity, thereby eluting the analyte and any less polar impurities from the column[8].

-

Aqueous Buffer (Phosphate Buffer, pH 3.0): The hydroxyl group on the isoquinoline ring has a predicted pKa, making its ionization state pH-dependent. At a pH well below the pKa, the hydroxyl group will be in its neutral, protonated form. Maintaining a consistent, acidic pH (e.g., 3.0) with a buffer is critical to suppress the silanol interactions on the silica-based column and ensure a single, consistent chemical form of the analyte during analysis. This leads to sharp, symmetrical peaks and reproducible retention times[9][10].

-

-

Detection: A Photodiode Array (PDA) detector is specified. Unlike a standard UV detector, a PDA detector acquires the entire UV-Vis spectrum for each point in the chromatogram[11][12]. This capability is invaluable for:

-

Method Development: Determining the optimal detection wavelength (λ-max) for maximum sensitivity.

-

Peak Purity Analysis: Verifying that the analyte peak is not co-eluting with impurities by comparing spectra across the peak.

-

Specificity: Distinguishing the analyte from other components based on their unique spectral profiles.

-

The overall analytical workflow is a systematic process designed to ensure data integrity and reproducibility.

Caption: Overall workflow for the HPLC analysis of Methyl 4-hydroxyisoquinoline-3-carboxylate.

Materials and Instrumentation

-

Reference Standard: Methyl 4-hydroxyisoquinoline-3-carboxylate (≥99.0% purity).

-

Solvents: HPLC grade Acetonitrile (ACN) and Methanol (MeOH).

-

Water: Deionized (DI) water or HPLC grade water, filtered through a 0.22 µm filter.

-

Reagents: Potassium dihydrogen phosphate (KH₂PO₄), analytical grade. Phosphoric acid (H₃PO₄), analytical grade.

-

Instrumentation:

-

HPLC system equipped with a binary pump, degasser, autosampler, column thermostat, and a Photodiode Array (PDA) detector.

-

Data acquisition and processing software (e.g., Empower, Chromeleon).

-

Analytical balance (4-decimal places).

-

pH meter.

-

Sonicator.

-

Volumetric flasks (Class A).

-

Pipettes (Class A).

-

Syringe filters (0.45 µm, PTFE or Nylon).

-

Detailed Experimental Protocol

Step 1: Preparation of Solutions

A. Mobile Phase A: Phosphate Buffer (pH 3.0)

-

Weigh 1.36 g of KH₂PO₄ and dissolve it in 1000 mL of HPLC grade water to make a 10 mM solution.

-

Stir until fully dissolved.

-

Adjust the pH to 3.0 ± 0.05 using dilute phosphoric acid.

-

Filter the buffer through a 0.45 µm membrane filter to remove particulates.

-

Degas the solution for 15-20 minutes using a sonicator or an online degasser.

B. Mobile Phase B: Acetonitrile (ACN)

-

Use 100% HPLC grade acetonitrile.

-

Filter and degas as described for Mobile Phase A.

C. Standard Stock Solution (100 µg/mL)

-

Accurately weigh approximately 10 mg of Methyl 4-hydroxyisoquinoline-3-carboxylate reference standard.

-

Transfer the standard to a 100 mL volumetric flask.

-

Dissolve and dilute to volume with methanol. Rationale: The analyte is practically insoluble in water, so an organic solvent is required for the stock solution[13]. Methanol is a suitable choice.

-

Sonicate for 5 minutes to ensure complete dissolution. This is the Standard Stock Solution.

D. Working Standard Solutions for Calibration

-

Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the Standard Stock Solution with the mobile phase (prepared at the initial gradient composition, e.g., 80:20 Buffer:ACN).

-

These solutions will be used to construct the calibration curve.

E. Sample Solution Preparation

-

Accurately weigh a portion of the sample expected to contain approximately 10 mg of the analyte.

-

Dissolve it in methanol in a 100 mL volumetric flask.

-

Further dilute with the mobile phase to bring the expected concentration into the middle of the calibration range (e.g., 25 µg/mL).

-

Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection[14].

Step 2: Chromatographic Conditions & System Suitability

The following table summarizes the optimized conditions for the analysis.

| Parameter | Recommended Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |